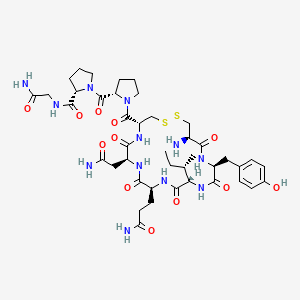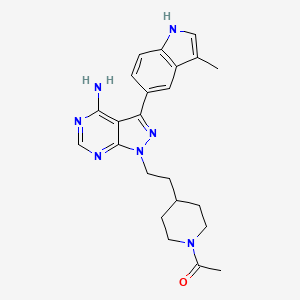
Alk5-IN-79
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk5-IN-79 is a compound known for its potent inhibitory effects on activin receptor-like kinase 5 (ALK5). This compound exhibits significant anticancer activity by inhibiting the transforming growth factor-beta 1 (TGF-β1)/SMAD signaling pathway. This compound effectively reduces the production of extracellular matrix (ECM) and collagen deposition, demonstrating satisfactory pharmacokinetic properties and favorable in vivo tolerance .
Preparation Methods
The synthetic routes and reaction conditions for Alk5-IN-79 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. For industrial production, the compound is typically prepared in a controlled laboratory environment, ensuring high purity and consistency .
Chemical Reactions Analysis
Alk5-IN-79 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups to enhance its inhibitory effects.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, which help in replacing specific atoms or groups within the compound.
Major Products: The primary products formed from these reactions are derivatives of this compound with enhanced pharmacological properties.
Scientific Research Applications
Alk5-IN-79 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the ALK5 signaling pathway and its role in various diseases.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential in treating fibrotic diseases, cancer, and other conditions involving abnormal ECM production.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mechanism of Action
Alk5-IN-79 exerts its effects by blocking the TGF-β1/SMAD signaling pathway. This inhibition reduces the phosphorylation of SMAD proteins, preventing their translocation into the nucleus and subsequent activation of target genes. The compound’s molecular targets include ALK5 and other related kinases, which play crucial roles in various cellular processes .
Comparison with Similar Compounds
Alk5-IN-79 is compared with other similar compounds, such as:
LY-364947: Another ALK5 inhibitor with similar inhibitory effects on the TGF-β1/SMAD pathway.
SB431542: Known for its potent inhibition of ALK5 and its use in studying TGF-β signaling.
Vactosertib: A clinical ALK5 inhibitor with a specific focus on cancer treatment.
This compound stands out due to its unique pharmacokinetic properties and favorable in vivo tolerance, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N7O |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[4-[2-[4-amino-3-(3-methyl-1H-indol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H27N7O/c1-14-12-25-19-4-3-17(11-18(14)19)21-20-22(24)26-13-27-23(20)30(28-21)10-7-16-5-8-29(9-6-16)15(2)31/h3-4,11-13,16,25H,5-10H2,1-2H3,(H2,24,26,27) |
InChI Key |
HCGVOSYLBCMBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CCC5CCN(CC5)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


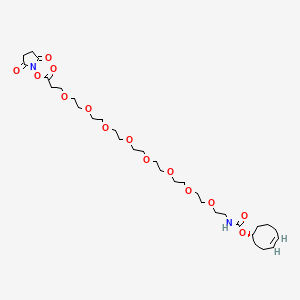
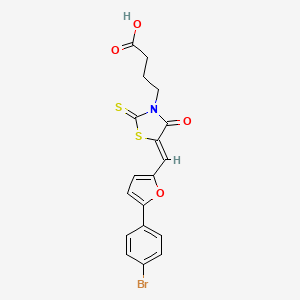
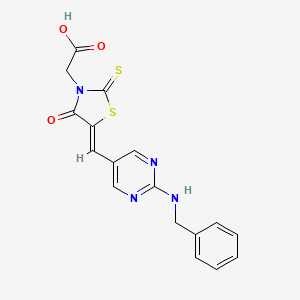
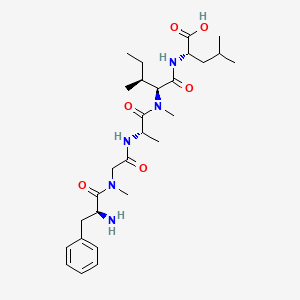
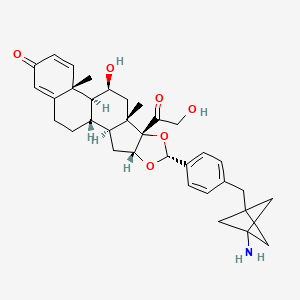
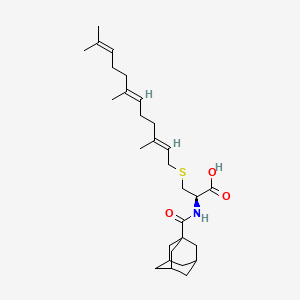
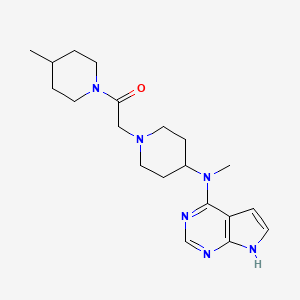
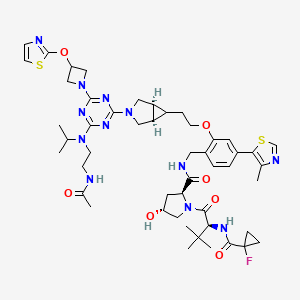
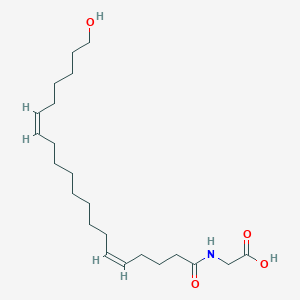
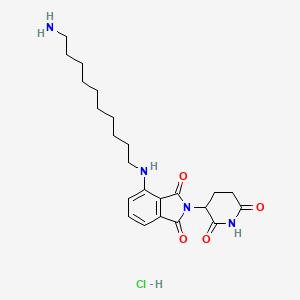
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
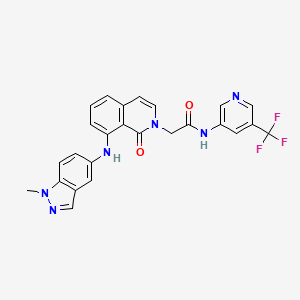
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
